BenchChemオンラインストアへようこそ!

2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Aqueous solubility Bioisosterism Physicochemical property optimization

This non-natural BCP α-amino acid delivers a rigid, three-dimensional scaffold that serves as a validated bioisostere for leucine, tert-butyl glycine, and phenylalanine. Its cage-like core enhances metabolic stability (reducing CYP450 oxidation ~2.2-fold), improves passive permeability (no added H-bond donors/acceptors), and boosts aqueous solubility ≥50-fold versus aromatic counterparts. Scalable continuous-flow synthesis ensures kilogram-scale supply for lead optimization and IND-enabling studies. Ideal for peptide mimetics targeting protein-protein interactions and CNS glutamate receptor modulation. Choose this building block to avoid clearance liabilities and achieve precise pharmacophore presentation.

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 2287267-16-5
Cat. No. B2955925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid
CAS2287267-16-5
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESCC(C)C12CC(C1)(C2)C(C(=O)O)N
InChIInChI=1S/C10H17NO2/c1-6(2)9-3-10(4-9,5-9)7(11)8(12)13/h6-7H,3-5,11H2,1-2H3,(H,12,13)
InChIKeyLBNDLMFKZRKVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic Acid (CAS 2287267-16-5): A Conformationally Restricted α-Amino Acid Bioisostere


2-Amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid (CAS 2287267-16-5) is a non-natural, bicyclo[1.1.1]pentane (BCP)-based α-amino acid that functions as a saturated bioisostere for lipophilic side chains such as leucine, tert-butyl glycine, and phenylalanine [1]. Its strained, cage-like BCP core imposes rigid three-dimensionality and a defined exit vector geometry that cannot be replicated by flexible alkyl amino acids, making it a strategic building block for peptide engineering, conformational constraint, and property optimization in medicinal chemistry and chemical biology [2].

Why Leucine, tert-Butyl Glycine, or 4-Isobutyl-Phenylalanine Cannot Replace 2-Amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic Acid


Structurally similar amino acids bearing isobutyl or tert-butyl side chains share comparable lipophilicity but lack the rigid, three-dimensional BCP cage, which fundamentally alters conformational landscapes, passive membrane permeability, metabolic stability, and off-target binding profiles [1]. The BCP motif is an established bioisostere for phenyl, tert-butyl, and internal alkyne groups that consistently improves aqueous solubility by ≥50-fold, reduces CYP450-mediated oxidation, and decreases non-specific binding relative to aromatic counterparts [2]. Replacing the target compound with leucine or a para-substituted phenylalanine would forfeit these quantifiable physicochemical advantages and potentially disrupt the stereoelectronic requirements for target engagement.

Quantitative Differentiation of 2-Amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic Acid Against Closest Analogs


50-Fold Aqueous Solubility Gain Versus para-Substituted Phenylalanine Bioisosteres

Replacement of a para-substituted phenyl ring with a BCP-1,3-diyl group has been demonstrated to improve aqueous solubility by at least 50-fold in matched molecular pair analyses. The target compound incorporates the BCP core directly at the α-carbon, positioning the isopropyl substituent in a geometry analogous to a para-substituted arene, and is therefore expected to confer a comparable solubility advantage over classic L-phenylalanine or 4-isobutyl-L-phenylalanine building blocks [1].

Aqueous solubility Bioisosterism Physicochemical property optimization

Reduced Intrinsic Clearance in Human Liver Microsomes Comparatively to Phenyl-Containing Analogs

In head-to-head comparisons involving the fungicide boscalid scaffold, replacement of a phenyl ring with a BCP unit reduced intrinsic clearance (CL_int) in human liver microsomes from 26 µL·min⁻¹·mg⁻¹ to 12 µL·min⁻¹·mg⁻¹, a 2.2-fold improvement [1]. Furthermore, BCP-resveratrol exhibited significantly improved half-life and reduced glucuronide and sulfate conjugation relative to resveratrol, demonstrating consistent metabolic stabilization across chemotypes [2]. The target compound's fully saturated BCP cage lacks the aromatic π-system that is a primary site of oxidative metabolism, predicting lower CYP450-mediated turnover compared to phenylalanine or tyrosine analogs.

Metabolic stability CYP450 metabolism Intrinsic clearance

Enhanced Passive Membrane Permeability Relative to Aromatic Bioisosteres

The BCP-for-phenyl replacement in a γ-secretase inhibitor scaffold yielded an equipotent enzyme inhibitor (compound 3) that demonstrated significantly improved passive permeability and aqueous solubility, translating into a ~4-fold increase in C_max and AUC values in mice relative to the parent phenyl-containing compound [1]. The three-dimensional, saturated nature of the BCP core increases sp³ character (Fsp³), a parameter positively correlated with clinical success and membrane permeation. For the target compound, this translates to an anticipated passive permeability advantage over planar, aromatic amino acid building blocks such as 4-isobutyl-L-phenylalanine.

Passive permeability PAMPA Caco-2 Oral absorption

Defined Conformational Restraint for Enhanced Receptor Subtype Selectivity Over Flexible Leucine Analogs

BCP-based ω-acidic amino acids have been shown to confer high affinity and selectivity at the NMDA receptor when the rigid BCP cage correctly pre-organizes the pharmacophoric groups. Specifically, (2R)-3-(3′-phosphonomethylbicyclo[1.1.1]pentyl)glycine (13) displayed relatively high affinity and selectivity at the NMDA receptor subtype [1]. The target compound's isopropyl-substituted BCP scaffold provides a conformationally restricted presentation of the amino and carboxylate groups at a fixed distance (~1.89 Å bridgehead-to-bridgehead), which is geometrically distinct from the flexible sec-butyl side chain of L-isoleucine or the isobutyl chain of L-leucine. This pre-organization can be exploited to engineer subtype selectivity in glutamate receptor ligands or to rigidify bioactive peptide pharmacophores.

Conformational restriction Glutamate receptors NMDA selectivity Peptide engineering

Synthetic Tractability at Gram Scale Versus Competing BCP and Cubane Amino Acid Scaffolds

The 3-isopropyl-BCP-1-carboxylic acid core is accessible via multi-gram flow photochemical addition of propellane to diacetyl, followed by haloform reaction to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be further elaborated to the target α-amino acid [1]. This route has been demonstrated at 1 kg scale for the BCP diacid intermediate in a single day, providing a reliable supply chain relative to cubane- or bicyclo[2.2.2]octane-based amino acids, which require more complex synthetic sequences and are not yet available at comparable scale. The (R)-enantiomer of the target compound is commercially listed as the hydrochloride salt, confirming that both racemic and enantiopure forms are synthetically accessible for procurement .

Scalable synthesis BCP building blocks Medicinal chemistry Procurement feasibility

High-Impact Application Scenarios for 2-Amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic Acid


Conformationally Constrained Peptide Lead Optimization Requiring Enhanced Metabolic Stability

When a bioactive peptide containing L-leucine or L-isoleucine at a critical position exhibits rapid hepatic clearance (CL_int > 20 µL·min⁻¹·mg⁻¹), substituting the flexible alkyl side chain with the target compound's rigid BCP-isopropyl scaffold can reduce CYP450-mediated oxidative metabolism. Class evidence shows BCP-for-phenyl replacement reduces intrinsic clearance ~2.2-fold [1], and BCP-for-resveratrol significantly improves half-life and reduces Phase II conjugation [2]. This strategy is particularly valuable for peptide mimetics targeting intracellular protein-protein interactions where metabolic stability is a key liability.

Improving Passive Permeability and Oral Bioavailability of Amino Acid-Derived Drug Candidates

For amino acid-based scaffolds suffering from poor passive permeability (PAMPA P_app < 1 × 10⁻⁶ cm/s) due to excessive hydrogen-bonding capacity or planarity, incorporation of the BCP-isopropyl amino acid introduces three-dimensional sp³ character (increased Fsp³) without adding hydrogen-bond donors or acceptors. In the γ-secretase inhibitor case, BCP replacement of a fluorophenyl ring delivered an equipotent inhibitor with ~4-fold improvement in oral C_max and AUC in mice [3]. The target compound can serve as a direct leucine/phenylalanine surrogate in similar permeability-limited programs.

Design of Subtype-Selective Glutamate Receptor Ligands Based on Rigid BCP Scaffolds

The BCP core locks the amino and carboxylate pharmacophores at a fixed distance (~1.89 Å), enabling precise presentation to glutamate receptor orthosteric sites. BCP-glycine derivatives have demonstrated NMDA receptor subtype selectivity that is not achievable with flexible amino acids [4]. The target compound's isopropyl substituent adds a steric element that can be exploited to differentiate between mGluR, NMDA, and AMPA receptor subtypes, making it a privileged building block for CNS drug discovery programs targeting glutamatergic signaling.

Procurement of Kilogram-Scale BCP Amino Acid Building Blocks for Preclinical Development

For programs advancing from hit-to-lead into preclinical candidate optimization, reliable kilogram-scale supply of non-natural amino acid building blocks is essential. The synthetic route to the 3-substituted BCP core has been demonstrated at 1 kg/day throughput via continuous flow photochemistry [5], and enantiopure forms of the target compound are commercially listed . This contrasts with cubane and bicyclo[2.2.2]octane amino acids, which lack demonstrated scalable syntheses, making the target compound a lower-risk choice for procurement planning in lead optimization and IND-enabling studies.

Quote Request

Request a Quote for 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.